

In-Depth Technical Guide: Environmental and Toxicity Data for Bromosilanes

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Compound of Interest		
Compound Name:	Bromosilane	
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Introduction

Bromosilanes are a class of organosilicon compounds characterized by a direct bond between a silicon atom and a bromine atom. Their high reactivity, particularly their susceptibility to hydrolysis, makes them useful intermediates in organic synthesis. However, this same reactivity is the primary driver of their environmental fate and toxicological profile. This guide provides a comprehensive overview of the available environmental and toxicity data for **bromosilane**s, with a focus on their hydrolysis products, which are the chemical species of primary concern in biological and environmental systems.

Environmental Fate and Transport

The environmental persistence of **bromosilane**s themselves is expected to be very low. Upon contact with moisture in the atmosphere, water bodies, or soil, they undergo rapid and violent hydrolysis.[1] This reaction is the central point of their environmental fate.

Hydrolysis Pathway:

The general hydrolysis reaction for a simple **bromosilane**, such as bromotrimethylsilane, is as follows:

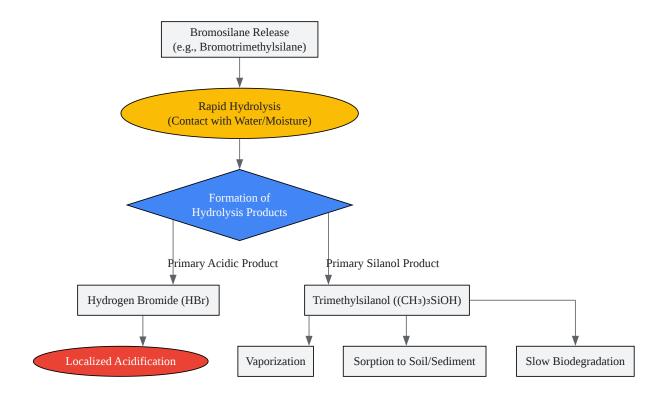
(CH₃)₃SiBr + H₂O → (CH₃)₃SiOH (Trimethylsilanol) + HBr (Hydrogen Bromide)



This rapid conversion means that the environmental impact is not from the parent **bromosilane** but from its hydrolysis products: a silanol (in this case, trimethylsilanol) and hydrogen bromide.

- [2] Hydrogen bromide, a strong acid, will dissociate in water, leading to localized acidification.
- [2] Trimethylsilanol is a volatile liquid that does not readily biodegrade.[3]

Logical Flow of Bromosilane Environmental Fate



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Caption: Environmental fate of **bromosilanes**. (Within 100 characters)

Mammalian Toxicity



The acute toxicity of **bromosilane**s is largely attributed to their rapid hydrolysis, which produces corrosive hydrogen bromide and a corresponding silanol.[2][4] Inhalation or dermal contact with **bromosilane**s can cause severe burns due to the immediate formation of HBr on moist surfaces like the skin, eyes, and respiratory tract.[1][4]

Quantitative Mammalian Toxicity Data

The following tables summarize the available acute toxicity data for bromotrimethylsilane and its primary hydrolysis product, trimethylsilanol. Much of the data for bromotrimethylsilane is estimated by analogy to the more studied chlorotrimethylsilane.

Table 1: Acute Toxicity of Bromotrimethylsilane

Endpoint	Species	Route	Value	Classificati on	Reference
LD50	-	Oral	5.37 mg/kg (estimated)	Category 1 (GHS)	[4]
LD50	-	Dermal	5.37 mg/kg (estimated)	Category 1 (GHS)	[4]
LC50	-	Inhalation	3.1 mg/L (4h, estimated)	Category 1 (GHS)	[4]

Table 2: Toxicity of Trimethylsilanol



Endpoint	Species	Route	Value	Classificati on	Reference
LD50	Rat	Oral	>2000 mg/kg bw	Low Toxicity	[5]
LC ₅₀	Rat	Inhalation	11.6 mg/L (4h)	Moderate Toxicity	[5][6]
NOAEL (28- day)	Rat	Oral	160 mg/kg/day	-	[7][8]
Skin Irritation	Rabbit	Dermal	Not an irritant	Not Classified	[6]
Eye Irritation	Rabbit	Dermal	Not an irritant	Not Classified	[6]
Genotoxicity	In vitro/In vivo	-	Not genotoxic	Not Classified	[6][9]

Ecotoxicity

The ecotoxicity of **bromosilane**s is also driven by their hydrolysis products. The immediate release of hydrogen bromide can cause significant localized decreases in pH, which can be harmful to aquatic life.[2] The subsequent toxicity of the resulting silanol is also a concern.

Quantitative Ecotoxicity Data

Table 3: Aquatic Toxicity of Trimethylsilanol and Hydrogen Bromide

Substance	Endpoint	Species	Value	Reference
Trimethylsilanol	96h LC50	Oncorhynchus mykiss (Rainbow Trout)	271 mg/L	[10]
Trimethylsilanol	72h NOEC	Desmodesmus subspicatus (Algae)	44 mg/L	[6]
Hydrogen Bromide	-	Aquatic life	Toxic	[2][8]



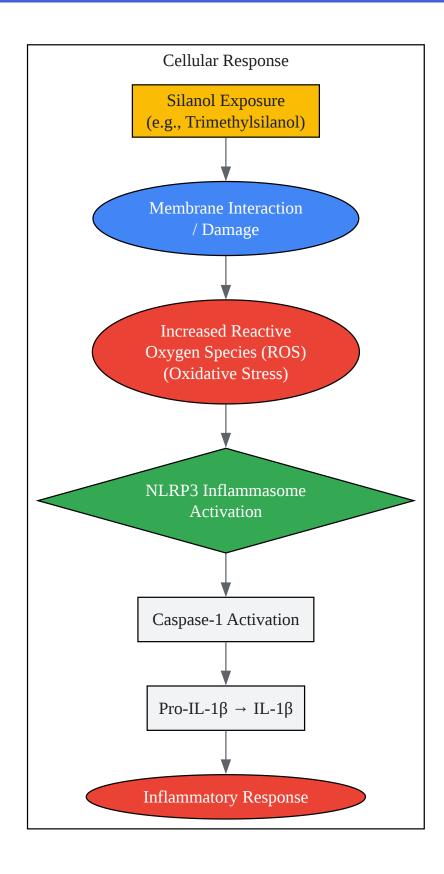
Cellular Toxicity and Signaling Pathways

Direct cellular toxicity of **bromosilane**s is difficult to study in aqueous in vitro systems due to their rapid hydrolysis. The toxicity observed is primarily due to the hydrolysis products.

- Hydrogen Bromide (HBr): As a strong acid, HBr causes immediate chemical burns and
 cytotoxicity through protein denaturation and cell membrane disruption upon contact. This is
 a direct physical-chemical injury rather than a specific signaling pathway-mediated event.
- Trimethylsilanol (TMS): The toxicity of silanols is an area of active research. Studies on silica nanoparticles, which have surface silanol groups, suggest that these moieties can induce oxidative stress.[10][11] This can lead to membrane damage and trigger inflammatory responses.[12][13] One key pathway implicated is the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[13]

Postulated Signaling Pathway for Silanol-Induced Inflammation





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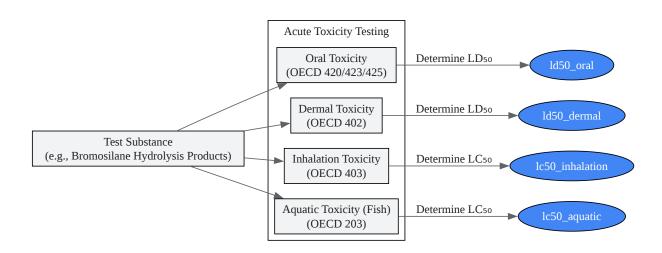
Caption: Silanol-induced inflammatory pathway. (Within 100 characters)



Experimental Protocols

Standardized testing for the toxicological endpoints mentioned in this guide follows the OECD Guidelines for the Testing of Chemicals.

Workflow for Acute Toxicity Assessment



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Caption: Workflow for acute toxicity testing. (Within 100 characters)

- 1. Acute Oral Toxicity (OECD Guidelines 420, 423, 425):
- Principle: A single dose of the test substance is administered to fasted animals (typically rats) by gavage.[11][14][15][16][17][18]
- Procedure: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded at regular intervals. A necropsy is performed on all animals at the end of the study.[11][14][15][16][17][18]



- Endpoint: The LD₅₀ (median lethal dose) is calculated, which is the statistically estimated dose that would cause mortality in 50% of the test animals.[16][17]
- 2. Acute Dermal Toxicity (OECD Guideline 402):
- Principle: A single dose of the test substance is applied to the shaved skin of animals (typically rats or rabbits) for 24 hours.[7][19][20][21][22][23][24]
- Procedure: The application site is covered with a porous gauze dressing. Animals are observed for mortality and signs of toxicity for 14 days.[19][20][21]
- Endpoint: The dermal LD₅₀ is determined.[23]
- 3. Acute Inhalation Toxicity (OECD Guideline 403):
- Principle: Animals (typically rats) are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period, usually 4 hours.[5][6][13][25][26][27]
 [28]
- Procedure: Animals are observed for mortality and toxic effects during and after exposure for at least 14 days.[5][13][25][26]
- Endpoint: The LC₅₀ (median lethal concentration) is calculated.[29][30]
- 4. Fish, Acute Toxicity Test (OECD Guideline 203):
- Principle: Fish (e.g., Zebrafish or Rainbow Trout) are exposed to the test substance in water for 96 hours.[1][31][32][33][34]
- Procedure: Mortalities and any abnormal behavior are recorded at 24, 48, 72, and 96 hours.
 [1][31][33][34]
- Endpoint: The aquatic LC₅₀ is determined.[34]

Analytical Methods

The analysis of **bromosilane**s and their hydrolysis products in environmental and biological matrices requires specific analytical techniques.



- Bromosilanes: Due to their high reactivity with water and polar solvents, gas chromatography (GC) is the preferred method for the analysis of the parent compounds.[12] [35][36][37] Gas chromatography-mass spectrometry (GC-MS) can be used for identification and quantification.[12][35][36]
- Silanols (e.g., Trimethylsilanol): Silanols are polar and can be challenging to analyze directly by GC. A common approach is silylation, a derivatization technique where the active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl group, making the analyte more volatile and suitable for GC-MS analysis.[38] Liquid chromatography-mass spectrometry (LC-MS) can also be employed for the analysis of silanols and other organosilicon compounds in aqueous samples.[27][28][29]

Conclusion

The environmental and toxicological profiles of **bromosilane**s are dominated by their rapid hydrolysis to form hydrogen bromide and silanols. The primary acute hazard is the corrosive action of HBr. The resulting silanols, such as trimethylsilanol, exhibit lower acute toxicity but may contribute to cellular toxicity through mechanisms like oxidative stress. Due to the scarcity of data on specific **bromosilane**s, further research is warranted to fully characterize their potential long-term environmental and health impacts. For risk assessment purposes, it is crucial to consider the properties and toxicity of the hydrolysis products.

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